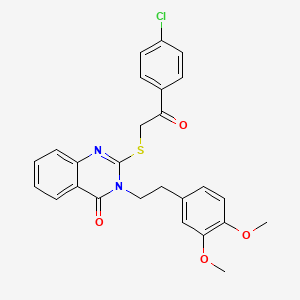

2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one

Description

Historical Development of Quinazolinone Derivatives

Quinazolinone chemistry originated in the late 19th century with August Bischler and Lang’s synthesis of quinazoline via decarboxylation of quinazoline-2-carboxylic acid. Siegmund Gabriel’s 1903 work further advanced the field by reducing o-nitrobenzylamine to 2-aminobenzylamine, which condensed with formic acid to yield dihydroquinazoline—a precursor to the parent quinazoline structure. The Niementowski synthesis, developed by Stefan Niementowski in the early 20th century, enabled the production of quinazolin-4(3H)-one derivatives through cyclization of anthranilic acid and cyanogens. These foundational methods paved the way for structurally complex derivatives, including thioether-substituted variants like 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one.

Position of Thioether-Substituted Quinazolinones in Medicinal Chemistry

Thioether-functionalized quinazolinones occupy a critical niche due to their enhanced bioactivity and structural adaptability. Studies demonstrate that the sulfur atom in thioether linkages improves lipophilicity, facilitating membrane penetration and target engagement. For instance, 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives exhibit potent antiplatelet aggregation activity, with IC~50~ values as low as 12 µM against ADP-induced aggregation. The incorporation of electron-withdrawing groups (e.g., 4-chlorophenyl) and methoxy substituents further modulates electronic and steric properties, optimizing receptor binding.

Table 1: Comparative Physicochemical Properties of Quinazolinone Derivatives

| Property | 2-Quinazolinone | 4-Quinazolinone | 2,4-Quinazolinedione |

|---|---|---|---|

| Molecular Weight (g/mol) | 130.15 | 146.15 | 162.15 |

| LogP | 1.46 | 1.14 | 1.04 |

| H-Bond Donors | 0 | 1 | 2 |

| BBB Permeation | Yes | Yes | No |

Data adapted from computational analyses of quinazolinone variants.

Research Significance of this compound

This compound integrates three pharmacophoric elements:

- 4-Chlorophenyl Group : Enhances electron-deficient character, promoting π-π stacking with aromatic residues in target proteins.

- Thioether Bridge : Increases metabolic stability compared to ether analogs while maintaining flexibility for conformational adaptation.

- 3,4-Dimethoxyphenethyl Moiety : Improves aqueous solubility via methoxy groups while the phenethyl chain extends hydrophobic interactions.

Preliminary molecular docking studies suggest affinity for kinase domains and G-protein-coupled receptors, though empirical validation remains ongoing.

Current Research Landscape and Challenges

Recent efforts focus on optimizing synthetic routes to improve yields of thioether-quinazolinone hybrids. For example, nucleophilic substitution reactions between 4-chloro intermediates and thiols under basic conditions remain the primary method, yet side reactions like oxidation to sulfones necessitate rigorous inert atmospheres. Additionally, balancing lipophilicity (LogP ~3.5) and polar surface area (>45 Ų) is critical to maintaining blood-brain barrier permeability while avoiding hepatotoxicity. Current challenges include:

- Synthetic Complexity : Multi-step syntheses requiring protection/deprotection strategies for methoxy and thioether groups.

- Structure-Activity Relationships (SAR) : Decoupling the contributions of individual substituents to antiplatelet, anticancer, or antimicrobial effects.

- Biopharmaceutical Profiling : Assessing metabolic stability in cytochrome P450 isoforms and plasma protein binding.

Future directions emphasize fragment-based drug design to modularize the quinazolinone core, enabling rapid generation of analogs with tailored pharmacokinetic profiles.

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-[2-(3,4-dimethoxyphenyl)ethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O4S/c1-32-23-12-7-17(15-24(23)33-2)13-14-29-25(31)20-5-3-4-6-21(20)28-26(29)34-16-22(30)18-8-10-19(27)11-9-18/h3-12,15H,13-14,16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMHYLCNWOUWQBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=C(C=C4)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

Introduction of the 4-Chlorophenyl Group: This step involves the acylation of the quinazolinone core with 4-chlorobenzoyl chloride under basic conditions.

Attachment of the Thioether Linkage: The thioether linkage is introduced by reacting the intermediate with 2-bromo-1-(4-chlorophenyl)ethanone in the presence of a base.

Addition of the 3,4-Dimethoxyphenethyl Group: The final step involves the alkylation of the intermediate with 3,4-dimethoxyphenethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Pharmacological Properties

-

Anticancer Activity

- Quinazolinone derivatives, including the compound , have shown significant anti-proliferative effects against various cancer cell lines. For example, studies indicate that related compounds exhibit cytotoxicity against human malignant melanoma, lung squamous carcinoma, and glioma cells with IC50 values in the low micromolar range .

- The compound's structural features suggest potential interactions with multiple biological targets involved in cancer progression, making it a candidate for further investigation in oncology.

-

Tyrosine Kinase Inhibition

- Quinazolinones are recognized for their ability to inhibit tyrosine kinases, which are crucial in regulating cell growth and differentiation. Research has demonstrated that certain derivatives inhibit key kinases such as CDK2 and EGFR, which are implicated in tumorigenesis . This inhibition can lead to reduced tumor growth and enhanced therapeutic efficacy.

- Antioxidant Properties

Case Studies

- In Vitro Studies : A series of experiments have confirmed the cytotoxic effects of quinazolinone derivatives on various cancer cell lines. For instance, one study reported an IC50 of approximately 33 nM against human malignant melanoma cells .

- In Vivo Models : Animal studies utilizing glioma xenograft models have shown that these compounds can inhibit tumor growth effectively, supporting their potential as therapeutic agents in clinical settings .

Mechanism of Action

The mechanism of action of 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares the target compound with structurally related quinazolinone derivatives:

Key Observations :

- Position 3 Substituents : The 3,4-dimethoxyphenethyl group in the target compound differs from simpler aryl or alkyl groups (e.g., allyl in 4a or 4-methoxyphenyl in ). This substitution may enhance π-π stacking or hydrogen bonding in biological targets .

Physicochemical Properties

- Melting Points : Analogs with bulkier substituents (e.g., 3,4-dimethoxyphenethyl in ) have higher melting points (~150°C) compared to allyl-substituted derivatives (137°C) , indicating stronger crystal lattice interactions.

- Solubility : Methoxy and ethoxy groups enhance aqueous solubility, as seen in compound 3c (logP = 3.2) , compared to chlorophenyl analogs (logP > 4.0).

Biological Activity

The compound 2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenethyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered significant attention due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant research findings and data.

- Molecular Formula : C19H17ClN2O2S

- Molecular Weight : 396.85 g/mol

- CAS Number : 314041-83-3

Synthesis

The synthesis of quinazolinone derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications. The specific synthetic route for this compound has not been extensively detailed in the literature, but similar compounds often utilize methods such as:

- Condensation Reactions : Between appropriate amines and carbonyl compounds.

- Thionation : Using reagents like Lawesson’s reagent to introduce sulfur functionalities.

Anticancer Properties

Quinazolinones are known for their anticancer activities, particularly through mechanisms involving the inhibition of various kinases. Research indicates that derivatives of quinazolinone can inhibit vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis.

- VEGFR-2 Inhibition : Compounds related to quinazolinone have shown IC50 values in the nanomolar range against VEGFR-2, indicating potent inhibitory effects. For example, a related quinazolinone derivative exhibited an IC50 of 32 nmol/L against VEGFR-2 .

| Compound | IC50 (nmol/L) | Activity |

|---|---|---|

| Quinazolinone A | 32 | VEGFR-2 Inhibition |

| Quinazolinone B | 17.7 | Prostate Cancer Cell Line Inhibition |

Anti-inflammatory Activity

Studies have reported that certain quinazolinone derivatives possess anti-inflammatory properties. This activity is often evaluated through assays measuring the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. For instance, it has demonstrated activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.98 μg/mL |

| Escherichia coli | 1.5 μg/mL |

Case Studies and Research Findings

- Study on Anticancer Activity :

- VEGFR-2 Inhibition Study :

- Antimicrobial Evaluation :

Q & A

Q. Basic Research Focus

- ¹H NMR : The 3,4-dimethoxyphenethyl group shows distinct aromatic protons at δ 6.7–7.1 ppm (split into doublets due to substituent positions) and methoxy signals at δ 3.8–3.9 ppm .

- IR : The carbonyl stretch (C=O) of the quinazolinone core appears at ~1680 cm⁻¹, while thioether (C-S) vibrations occur at 650–700 cm⁻¹ .

- Contradictions : Overlapping signals in crowded regions (e.g., δ 7.2–7.5 ppm) may require 2D NMR (COSY, HSQC) for resolution .

What strategies optimize bioactivity screening for antimicrobial or anticancer potential?

Q. Advanced Research Focus

- Assay Design : Use standardized MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli with broth microdilution (CLSI guidelines) .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) on the chromenone or thiazole rings to enhance membrane penetration .

- Data Interpretation : Compare IC₅₀ values across analogs (e.g., nitro vs. methoxy derivatives) to identify pharmacophores .

How do computational methods (e.g., molecular docking) predict binding interactions with biological targets?

Q. Advanced Research Focus

- Target Selection : Prioritize kinases (e.g., EGFR) or microbial enzymes (e.g., DNA gyrase) based on structural similarity to known inhibitors .

- Docking Workflow :

- Prepare ligand structures with Gaussian (DFT optimization at B3LYP/6-31G*).

- Use AutoDock Vina to simulate binding poses in target active sites .

- Validate with MD simulations (NAMD or GROMACS) to assess stability .

How can researchers address contradictions in reported biological activity data across studies?

Data Contradiction Analysis

Discrepancies often arise from:

- Substituent Effects : A nitro group at position 8 (as in ) increases antibacterial activity but reduces solubility, leading to false negatives in aqueous assays .

- Assay Conditions : Variations in pH (e.g., acidic vs. neutral media) alter protonation states, affecting binding .

- Solution : Standardize protocols (e.g., DMSO concentration ≤1%) and validate with positive controls (e.g., ciprofloxacin) .

What are the key challenges in chromatographic analysis (HPLC, LC-MS) of this compound?

Q. Analytical Methodology

- Column Choice : C18 columns with 5 µm particles resolve polar metabolites but require acidic mobile phases (0.1% formic acid) to prevent peak tailing .

- MS Detection : Use ESI+ mode for protonated ions ([M+H]⁺) and monitor fragments at m/z 322 (quinazolinone core) and 154 (4-chlorophenyl) .

- Purity Thresholds : Aim for ≥98% purity (by area normalization) to exclude cytotoxic impurities .

How do solvent and temperature stability studies inform storage conditions?

Q. Advanced Research Focus

- Degradation Pathways : Hydrolysis of the thioether bond occurs in aqueous buffers (pH > 8) at 25°C, reducing potency by 20% over 72 hours .

- Storage Recommendations :

What synthetic modifications enhance solubility without compromising activity?

Q. Structure-Activity Relationship (SAR)

- Polar Groups : Adding a hydroxyl (-OH) or tertiary amine to the phenethyl chain improves aqueous solubility (logP reduction from 3.2 to 2.1) but may reduce logD .

- Prodrug Approach : Esterification of the quinazolinone carbonyl (e.g., acetyl) enhances bioavailability in preclinical models .

How do crystallographic studies (X-ray) inform conformational analysis?

Advanced Characterization

Single-crystal X-ray diffraction (e.g., ) reveals:

- Planarity : The quinazolinone core is nearly planar (mean deviation 0.004 Å), favoring π-stacking in protein binding .

- Hydrogen Bonding : Solvate structures (e.g., methanol hemisolvate) stabilize the crystal lattice via O-H···N interactions .

What in vitro models are suitable for evaluating cytotoxicity and selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.